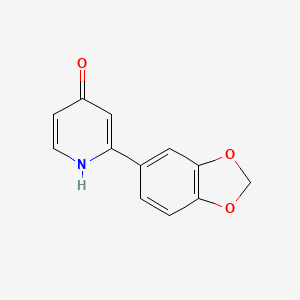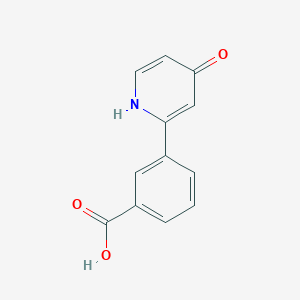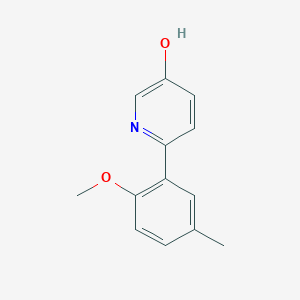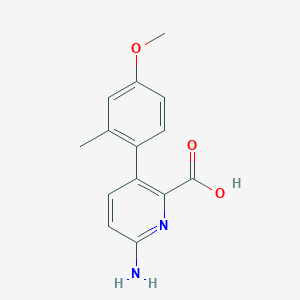
4-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine, or 4-HMP, is an organic compound that has been used in scientific research for the past several decades. It is a derivative of pyridine, a heterocyclic aromatic compound, and is a member of the phenylpyridine family. 4-HMP is a white crystalline solid that is soluble in water and organic solvents. It has a melting point of 160-164°C, a boiling point of 255-257°C, and a molecular weight of 234.3 g/mol. It is a versatile compound with a wide range of applications, including synthesis, analytical chemistry, and drug research.
Applications De Recherche Scientifique
4-HMP has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs and pharmaceuticals. It has also been used in analytical chemistry for the determination of trace metals and other elements. It is also used in drug research, as it has been found to inhibit the activity of certain enzymes involved in drug metabolism.
Mécanisme D'action
The mechanism of action of 4-HMP is not fully understood. It is believed to act as a competitive inhibitor of certain enzymes involved in drug metabolism. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs. In addition, it has been found to inhibit the activity of other enzymes involved in drug metabolism, including glucuronosyltransferases and sulfotransferases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-HMP are not well understood. It has been found to inhibit the activity of cytochrome P450 enzymes, which can result in reduced drug metabolism. In addition, it has been found to inhibit the activity of other enzymes involved in drug metabolism, which can lead to altered drug pharmacokinetics. It has also been found to interact with other drugs, and can affect their pharmacokinetics and pharmacodynamics.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-HMP in laboratory experiments is its high purity and solubility. It is a white crystalline solid that is soluble in water and organic solvents, making it easy to work with. In addition, it is a versatile compound with a wide range of applications, including synthesis, analytical chemistry, and drug research.
The main limitation of using 4-HMP in laboratory experiments is its potential toxicity. It has been found to interact with other drugs, and can affect their pharmacokinetics and pharmacodynamics. In addition, it has been found to inhibit the activity of certain enzymes involved in drug metabolism, which can lead to altered drug pharmacokinetics.
Orientations Futures
The future directions for research involving 4-HMP are numerous. One area of research is to further explore its potential toxicity. In addition, further research should be conducted on its mechanism of action, as well as its interactions with other drugs. Additionally, further research should be conducted on its potential applications in pharmaceuticals and drug synthesis. Finally, further research should be conducted on its potential applications in analytical chemistry and drug research.
Méthodes De Synthèse
4-HMP can be synthesized using a variety of methods. The most common method is the reaction of 4-hydroxyphenylacetic acid with pyridine in aqueous solution. This reaction yields 4-HMP in a yield of approximately 95%. Other methods include the reaction of 4-hydroxybenzaldehyde with pyridine in the presence of a base, and the reaction of 4-methylenedioxyphenylacetone with pyridine in the presence of a base.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-3-4-13-10(6-9)8-1-2-11-12(5-8)16-7-15-11/h1-6H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNHBYURLCPZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














